molecular formula C18H35BrO2 B092642 2-Bromostearic acid CAS No. 142-94-9

2-Bromostearic acid

Cat. No. B092642
CAS RN: 142-94-9
M. Wt: 363.4 g/mol
InChI Key: KRBFFJIZAKABSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds can be achieved through various methods. For instance, the synthesis of 2-bromopropionic acid from lactide involves the use of ionic liquids obtained from the addition of HBr to ammonium-based zwitterions as the solvent and bromination agent . Similarly, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts demonstrates the utility of these brominated motifs in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-bromostearic acid.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using various analytical techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, has been determined, showing a close structural resemblance to aspirin with some bond-angle distortions . The structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid provides insights into the preferred conformations and intermolecular interactions in the solid state . These findings highlight the importance of molecular structure analysis in understanding the properties of brominated compounds.

Chemical Reactions Analysis

Brominated compounds can participate in a variety of chemical reactions. For instance, 2-bromobenzoic acids have been used as building blocks in the construction of spiro compounds through free radical reactions . Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones demonstrates the versatility of brominated compounds in heterocycle synthesis . These reactions could be relevant to the chemistry of 2-bromostearic acid in the context of synthesizing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the thermal properties of trivalent lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry, revealing solid-solid phase transitions . The vibrational spectra of 2-bromonicotinic acid were investigated using Fourier transform infrared and Raman spectroscopy, complemented by DFT calculations . These studies provide a foundation for understanding the properties of brominated compounds, which could be extrapolated to 2-bromostearic acid.

Scientific Research Applications

  • Membrane Density Labeling : Bromostearic acid has been used as a density label for membranes. It was found to satisfy the essential fatty acid requirement in Escherichia coli and was incorporated into cell membranes. This resulted in a measurable density difference in the membranes, useful for studies in cell biology (Fox et al., 1970).

  • Biomarker for Bromine Exposure : Studies have explored its role as a biomarker for bromine gas exposure. The presence of brominated fatty acids (BFAs), including bromostearic acid, in blood, lung, and heart tissues correlated with exposure to bromine gas and the extent of cardiopulmonary injuries (Masjoan Juncos et al., 2020).

  • Effects on Skin Respiration : The effects of 2-bromostearic acid on the respiration of skin slices were studied, revealing that it can depress endogenous respiration in the absence of added glucose (Long & Yardley, 1971).

  • Interaction with Cell Membrane Proteins : Research has shown that 2-bromostearate strongly quenches the intrinsic fluorescence of spectrin, a cytoskeletal protein in red blood cells. This is due to binding at hydrophobic sites and suggests interactions with the lipid bilayer in cells (Kahana et al., 1992).

  • Impact on Glucose-Phosphorylating Activities : In studies related to diabetes, 2-bromostearate was found to restore insulin response and glucose-phosphorylating activities in islets of Langerhans in fasting rats, suggesting a role in metabolic research (Bedoya et al., 1984).

  • Potential in Organic Chemistry : 2-Bromostearic acid has been used in the synthesis of various organic compounds, demonstrating its utility in chemical transformations (Boovanahalli et al., 2004).

  • Role in Polyhydroxyalkanoic Acid Synthesis : It has been utilized in microbial studies, specifically in the synthesis of polyhydroxyalkanoic acid by Pseudomonas fluorescens (Lee et al., 2004).

Safety And Hazards

2-Bromostearic acid may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-bromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBFFJIZAKABSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883331
Record name Octadecanoic acid, 2-bromo-
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Molecular Weight

363.4 g/mol
Source PubChem
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Product Name

2-Bromostearic acid

CAS RN

142-94-9
Record name 2-Bromooctadecanoic acid
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Record name 2-Bromostearic acid
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Record name 2-Bromostearic acid
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Record name Octadecanoic acid, 2-bromo-
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Record name Octadecanoic acid, 2-bromo-
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Record name 2-bromostearic acid
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Synthesis routes and methods

Procedure details

Stearic acid (42.6 g) was heated in an oil bath to 90° C. until it melted. Phosphorus trichloride (0.6 ml) was added to the melt while bromide (8.5 ml) was added dropwise over 3 hours under stirring. Another portion (7.7 ml) of bromine was added dropwise over 2.5 hours, and thereafter the mixture was heated at 90° C. for 3.5 hours. The reaction mixture was cooled, followed by the addition of 200 ml of carbon tetrachloride and 100 ml of water. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off under vacuum to give a yellow oily substance. The substance was dissolved in 60 ml of ethanol under heating, then the solution was cooled to produce a pale yellow solid product.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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